molecular formula C15H20BrN3O B2679461 (5-Bromo-pyridin-3-yl)-(4-cyclobutyl-[1,4]diazepan-1-yl)-methanone CAS No. 1153654-63-7

(5-Bromo-pyridin-3-yl)-(4-cyclobutyl-[1,4]diazepan-1-yl)-methanone

Cat. No.: B2679461
CAS No.: 1153654-63-7
M. Wt: 338.249
InChI Key: YJBZVOCNGXGXLD-UHFFFAOYSA-N
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Description

(5-Bromo-pyridin-3-yl)-(4-cyclobutyl-[1,4]diazepan-1-yl)-methanone is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-pyridin-3-yl)-(4-cyclobutyl-[1,4]diazepan-1-yl)-methanone typically involves multi-step organic reactions. One common approach starts with the bromination of pyridine to obtain 5-bromo-pyridine. This intermediate is then subjected to a series of reactions to introduce the cyclobutyl group and the diazepane ring. The final step involves the formation of the methanone linkage under controlled conditions, often using reagents like acyl chlorides or anhydrides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods help in maintaining consistent reaction conditions and minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-pyridin-3-yl)-(4-cyclobutyl-[1,4]diazepan-1-yl)-methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases to deprotonate and activate the compound for nucleophilic attack.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(5-Bromo-pyridin-3-yl)-(4-cyclobutyl-[1,4]diazepan-1-yl)-methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (5-Bromo-pyridin-3-yl)-(4-cyclobutyl-[1,4]diazepan-1-yl)-methanone involves its interaction with molecular targets such as enzymes or receptors. The brominated pyridine ring and the diazepane moiety can bind to specific sites on these targets, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

    (5-Chloro-pyridin-3-yl)-(4-cyclobutyl-[1,4]diazepan-1-yl)-methanone: Similar structure with a chlorine atom instead of bromine.

    (5-Fluoro-pyridin-3-yl)-(4-cyclobutyl-[1,4]diazepan-1-yl)-methanone: Contains a fluorine atom in place of bromine.

Uniqueness

The presence of the bromine atom in (5-Bromo-pyridin-3-yl)-(4-cyclobutyl-[1,4]diazepan-1-yl)-methanone imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for specific biological interactions. This makes it distinct from its chloro and fluoro analogs, which may exhibit different reactivity and biological activity profiles.

Properties

IUPAC Name

(5-bromopyridin-3-yl)-(4-cyclobutyl-1,4-diazepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrN3O/c16-13-9-12(10-17-11-13)15(20)19-6-2-5-18(7-8-19)14-3-1-4-14/h9-11,14H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJBZVOCNGXGXLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCN(CC2)C(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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